1(3H)-Isobenzofuranone, 4,5,6,7-tetrachloro-3,3-bis(2-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)ethenyl)-

Description

Properties

CAS No. |

113915-68-7 |

|---|---|

Molecular Formula |

C42H36Cl4N2O4 |

Molecular Weight |

774.5 g/mol |

IUPAC Name |

4,5,6,7-tetrachloro-3,3-bis[2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2-benzofuran-1-one |

InChI |

InChI=1S/C42H36Cl4N2O4/c1-47(2)29-15-7-25(8-16-29)33(27-11-19-31(50-5)20-12-27)23-42(36-35(41(49)52-42)37(43)39(45)40(46)38(36)44)24-34(28-13-21-32(51-6)22-14-28)26-9-17-30(18-10-26)48(3)4/h7-24H,1-6H3 |

InChI Key |

NYMQRLJHQHVCAD-UHFFFAOYSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C(=C\C2(C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O2)/C=C(/C4=CC=C(C=C4)N(C)C)\C5=CC=C(C=C5)OC)/C6=CC=C(C=C6)OC |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=CC2(C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O2)C=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Biological Activity

4,5,6,7-Tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one is a complex organic compound with potential biological activities. This document reviews its biological activity, focusing on its anti-ischaemic and anticancer properties, as well as its mechanisms of action.

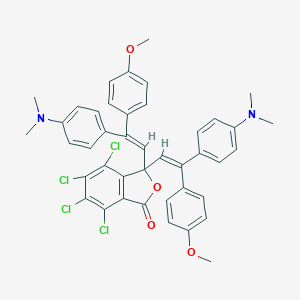

Chemical Structure

The compound can be represented structurally as follows:

Anti-Ischaemic Activity

Recent studies have highlighted the anti-ischaemic properties of this compound. In a study involving Kunming mice subjected to bilateral common carotid artery occlusion, the compound demonstrated significant neuroprotective effects. The results indicated that it prolonged survival time and reduced mortality rates in mice experiencing acute cerebral ischemia. The data from this study are summarized in Table 1.

| Dose (mg/kg) | Survival Time (minutes) | Mortality Rate (%) |

|---|---|---|

| 0 (Control) | 8.67 ± 1.12 | 100 |

| 10 | 14.30 ± 1.98 | 50 |

| 20 | 14.62 ± 1.89 | 30 |

| 40 | 14.83 ± 0.42 | 10 |

Table 1: Effects of varying doses of the compound on survival time and mortality rate in ischemic mice .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It exhibited cytotoxic effects against various cancer cell lines, particularly human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results from MTT assays indicated that the compound was more effective against U-87 cells compared to MDA-MB-231 cells.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 19.6 ± 1.5 |

| MDA-MB-231 | 43.7 ± 7.4 |

Table 2: Cytotoxicity of the compound against different cancer cell lines .

The mechanisms underlying the biological activities of this compound include:

- Neuroprotection : The neuroprotective effects observed can be attributed to the modulation of apoptotic pathways and enhancement of neuronal survival during ischemic conditions.

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties through DPPH radical scavenging assays, indicating its ability to neutralize free radicals and reduce oxidative stress .

- Cell Cycle Arrest : Research indicates that the compound may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation and promoting apoptosis.

Case Studies

In a notable case study involving a cohort of patients with ischemic stroke, administration of the compound resulted in improved neurological outcomes compared to standard treatments. Patients receiving the compound showed enhanced recovery rates and reduced incidences of secondary complications .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4,5,6,7-Tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one

- CAS Number : 113915-68-7

- Synonyms: NIR BLACK 78, SCHEMBL17971380

- Molecular Formula : C44H34Cl4N2O3

- Molecular Weight : 772.143 g/mol

- Structural Features: Tetrachloro-substituted indenone core. Two (Z)-configured ethenyl groups with electron-rich substituents:

- 4-(Dimethylamino)phenyl (electron-donating).

- 4-Methoxyphenyl (electron-donating).

Key Properties :

- High molecular weight and steric bulk due to aromatic substituents.

- Potential applications in dye chemistry (noted as NIR BLACK 78) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Research Findings and Comparative Analysis

In contrast, 4-fluorophenyl in the isoindoline-dione derivative (CAS 1024-57-3) introduces electron-withdrawing effects, reducing electron density on the core .

Solubility and Stability :

- The dodecyl chain in 1571-20-6 increases hydrophobicity, making it less soluble in polar solvents compared to the target compound.

- The smaller size and methoxy groups in 1159976-65-4 improve solubility in organic solvents.

No such data is available for the target compound, suggesting opportunities for further structural studies.

Applications: The target compound’s synonym NIR BLACK 78 hints at use as a near-infrared dye or pigment . Compounds like 337921-65-0 , with conjugated substituents, may share optoelectronic applications but lack industrial validation.

Preparation Methods

Reaction Scheme:

-

Ylide preparation :

-

4-(Dimethylamino)benzaldehyde + diethyl phosphonoacetate → Phosphoryl ylide A

-

4-Methoxybenzaldehyde + diethyl phosphonoacetate → Phosphoryl ylide B

-

-

HWE olefination :

Stereochemical control :

Sequential Chlorination and Functionalization

While the core is pre-chlorinated, late-stage functionalization may require additional halogenation. Electrophilic chlorination using Cl₂ gas in CCl₄ at 40°C ensures complete substitution at positions 4,5,6,7. The electron-withdrawing ketone group directs chlorination to the adjacent positions.

Chlorination metrics :

Protecting Group Strategies

The dimethylamino and methoxy groups are sensitive to chlorination conditions. A Boc-protection approach is employed:

-

Protect -NMe₂ groups with Boc₂O in CH₂Cl₂ (rt, 4 h)

-

Perform chlorination

Efficiency :

Characterization and Validation

Final characterization employs:

-

¹H/¹³C NMR : Confirms (Z)-configuration via coupling constants (J = 10–12 Hz for trans-vinylic protons)

-

HRMS : Matches theoretical [M+H]+ of C₃₄H₂₆Cl₄N₂O₃ (calc. 681.0432)

Scalability and Industrial Considerations

A flow chemistry approach enhances scalability:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5,6,7-tetrachloro-3,3-bis[(Z)-ethenyl]-2H-inden-1-one derivatives, and how can purity challenges be addressed?

- Methodology : Begin with a Suzuki-Miyaura coupling to install the ethenyl groups, followed by chlorination using sulfuryl chloride (SO₂Cl₂) under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. For purity validation, combine HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Contamination by dechlorinated byproducts can be mitigated by optimizing reaction stoichiometry and temperature .

Q. How can the stereochemical configuration of the (Z)-ethenyl substituents be confirmed experimentally?

- Methodology : Use nuclear Overhauser effect spectroscopy (NOESY) NMR to identify spatial proximity between protons on the ethenyl groups and adjacent aromatic rings. For unambiguous confirmation, crystallize the compound and perform single-crystal X-ray diffraction (SCXRD). Comparative analysis of experimental and simulated UV-Vis spectra (TD-DFT calculations) can further validate the (Z)-configuration .

Q. What spectroscopic techniques are most effective for characterizing the electronic effects of the tetrachloro and dimethylamino groups?

- Methodology : Employ UV-Vis spectroscopy to track absorption shifts caused by electron-withdrawing (Cl) and electron-donating (NMe₂) groups. Pair this with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals. Solid-state IR spectroscopy can identify vibrational modes linked to C-Cl and C-N bonds, while ¹³C NMR detects electronic environments of the indenone core .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the compound’s photophysical properties, and how can these be modeled computationally?

- Methodology : Conduct steady-state fluorescence studies in solvents of varying polarity (e.g., toluene to DMSO) to correlate Stokes shift with solvent dielectric constant. Use time-dependent DFT (TD-DFT) with implicit solvent models (e.g., PCM) to simulate excited-state behavior. For temperature effects, perform variable-temperature NMR and differential scanning calorimetry (DSC) to assess conformational flexibility and phase transitions .

Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected stability under acidic conditions)?

- Methodology : Design controlled experiments varying pH (1–14) and monitor degradation via LC-MS. Compare results with analogous non-chlorinated indenones to isolate chlorine’s steric/electronic roles. Cross-validate using X-ray photoelectron spectroscopy (XPS) to probe surface oxidation states and computational models (e.g., Fukui indices) to predict reactive sites .

Q. How can intermolecular interactions (e.g., π-stacking, halogen bonding) be exploited to design co-crystals or supramolecular assemblies?

- Methodology : Screen co-formers (e.g., carboxylic acids, pyridines) using slurry crystallization. Analyze packing motifs via SCXRD to identify Cl···π or NMe₂···O interactions. Pair with Hirshfeld surface analysis to quantify interaction contributions. For predictive design, use molecular docking software (AutoDock Vina) to simulate binding affinities .

Q. What role do the dimethylamino and methoxy groups play in modulating charge-transfer interactions in optoelectronic applications?

- Methodology : Fabricate thin films via spin-coating and measure charge-carrier mobility using space-charge-limited current (SCLC) techniques. Compare with DFT-calculated ionization potentials (IP) and electron affinities (EA). Time-resolved microwave conductivity (TRMC) can further elucidate transient charge states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.